

What are the chemical properties of 4'-Chloro-2'-fluoroacetanilide?

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Compound of Interest

Compound Name: 4'-Chloro-2'-fluoroacetanilide

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An In-Depth Technical Guide to the Chemical Properties of 4'-Chloro-2'-fluoroacetanilide

This guide provides a comprehensive technical overview of **4'-Chloro-2'-fluoroacetanilide**, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical and physical properties, analytical characterization, reactivity, and safety protocols associated with this compound. The insights herein are grounded in established data to ensure scientific integrity and practical applicability.

Introduction and Strategic Importance

4'-Chloro-2'-fluoroacetanilide, also known as N-(4-chloro-2-fluorophenyl)acetamide, is a halogenated aromatic amide of significant interest in synthetic chemistry.[1][2] Its strategic value lies in its role as a versatile building block for more complex molecules. The presence of three distinct functional elements—an acetamide group, a chlorine atom, and a fluorine atom—on the phenyl ring provides multiple reaction sites and modulates the electronic properties of the molecule. This unique substitution pattern makes it an essential precursor in the synthesis of various high-value target compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Researchers leverage this intermediate for developing novel anti-inflammatory agents, analgesics, herbicides, and pesticides.[1][3]

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research. **4'-Chloro-2'-fluoroacetanilide** is unambiguously defined by its molecular structure and standard chemical identifiers.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	59280-70-5	[1][2][4][5]
Molecular Formula	C ₈ H ₇ ClFNO	[1][2][5]
Molecular Weight	187.60 g/mol	[1][2][5]
Synonyms	2'-Fluoro-4'-chloroacetanilide, N-(4-chloro-2- fluorophenyl)acetamide	[1][2][6][7]
InChIKey	GVRKNSAEOVXHOS- UHFFFAOYSA-N	[2][8]
PubChem CID	853174	[1]

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups dictates the compound's reactivity and physical properties. The diagram below illustrates the ortho-fluoro and para-chloro substitution pattern relative to the acetamido group on the benzene ring.

Caption: Molecular structure of **4'-Chloro-2'-fluoroacetanilide**.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for designing experimental protocols, including reaction setups and purification methods.

Table 2: Key Physicochemical Data

Property	Value	Source(s)
Appearance	White to light yellow or light red powder/crystal	[1][9]
Melting Point	154 - 159 °C	[1][2][4]
Boiling Point	312.8 ± 32.0 °C (Predicted)	[6]
pKa	13.16 ± 0.70 (Predicted)	[6]
Purity	≥ 98% (by GC)	[1][9]
Storage Conditions	Store at 2 - 8 °C, sealed in a dry environment	[1][6]

The high melting point indicates a stable crystalline lattice structure. Its recommended storage in a cool, dry place highlights its stability under standard laboratory conditions, though care should be taken to avoid hydrolysis over long-term storage in humid environments.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of **4'-Chloro-2'-fluoroacetanilide**. Below are the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR (Proton NMR):** The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will be complex due to splitting from both the fluorine atom and adjacent protons. Key expected signals include a singlet for the acetyl methyl group (CH₃) around δ 2.1-2.2 ppm, a broad singlet for the amide proton (N-H) which can vary in chemical shift, and multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring.[10]
[11]
- ¹³C NMR (Carbon NMR):** The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide

will appear downfield (around δ 168-170 ppm), the methyl carbon will be upfield (around δ 24 ppm), and the six aromatic carbons will appear in the δ 115-140 ppm range. The carbons bonded to fluorine and chlorine will show characteristic splitting patterns and chemical shifts. [\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- N-H Stretch: A characteristic sharp peak is expected in the range of 3250-3350 cm^{-1} , corresponding to the N-H stretching vibration of the secondary amide.
- C=O Stretch (Amide I): A strong, sharp absorption band will be present around 1660-1680 cm^{-1} , indicative of the carbonyl group of the acetamide.
- C-N Stretch and N-H Bend (Amide II): A band around 1520-1550 cm^{-1} is characteristic of the amide II band.
- C-F and C-Cl Stretches: Absorptions for C-F and C-Cl bonds are expected in the fingerprint region, typically between 1000-1400 cm^{-1} and 600-800 cm^{-1} respectively. [\[12\]](#)

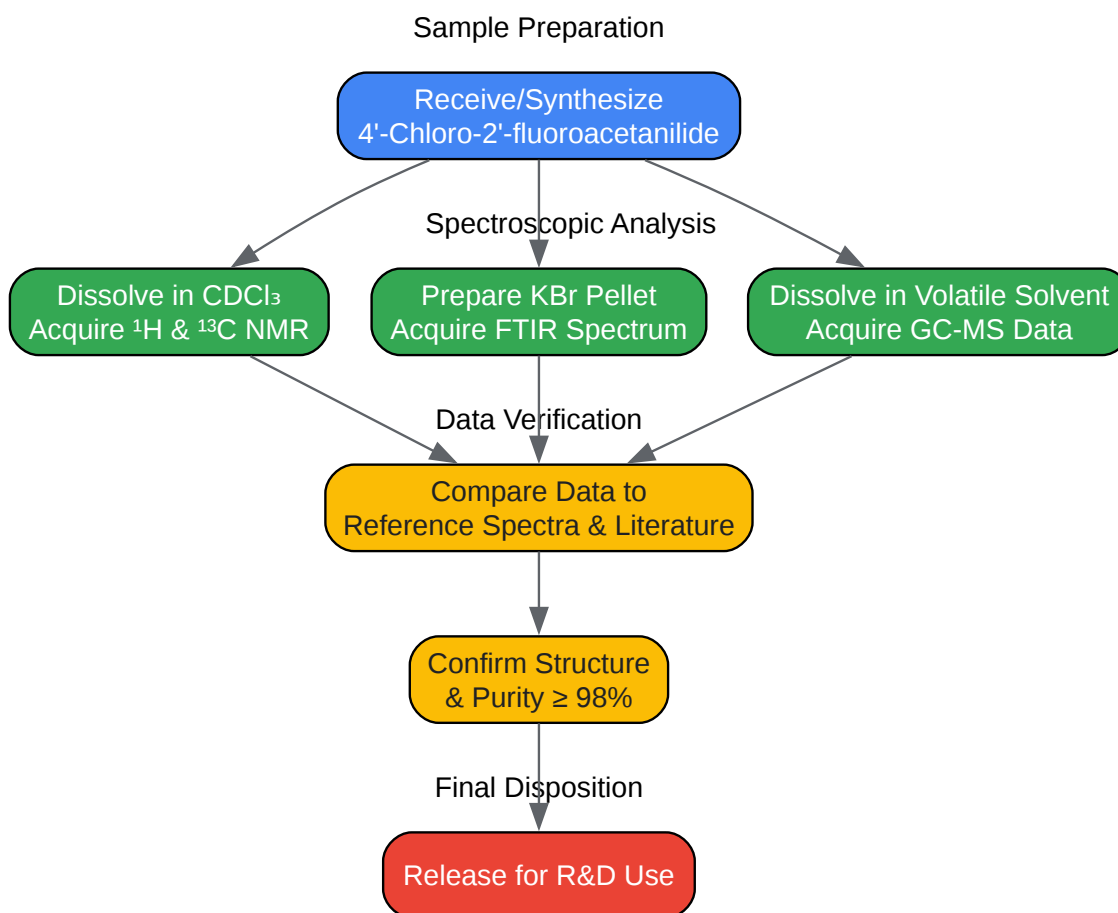
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 187. [\[4\]](#)
- Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at $M+2$ (m/z 189) that is approximately one-third the intensity of the molecular ion peak.
- Key Fragments: Common fragmentation pathways for acetanilides include the loss of the acetyl group or ketene, leading to characteristic fragment ions. [\[8\]](#)[\[13\]](#)

Protocol: Standard Analytical Workflow

The following workflow ensures rigorous quality control and structural verification.



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Caption: A standard workflow for the analytical validation of **4'-Chloro-2'-fluoroacetanilide**.

Synthesis and Chemical Reactivity

Synthesis

4'-Chloro-2'-fluoroacetanilide is typically synthesized via the acetylation of 4-chloro-2-fluoroaniline. A common laboratory-scale procedure involves reacting 4-chloro-2-fluoroaniline with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a

base or in a suitable solvent.[14][15] The choice of reagent and conditions is critical to ensure high yield and purity, minimizing side reactions.

Reactivity

The chemical behavior of **4'-Chloro-2'-fluoroacetanilide** is governed by its functional groups.

- **Amide Hydrolysis:** The acetamide group can be hydrolyzed back to the parent aniline (4-chloro-2-fluoroaniline) under acidic or basic conditions. For instance, heating with a solution of sodium hydroxide in ethanol will efficiently cleave the amide bond.[16] This reaction is fundamental for using the acetamide as a protecting group for the amine.
- **Electrophilic Aromatic Substitution:** The phenyl ring can undergo further electrophilic substitution. The existing substituents direct incoming electrophiles. The acetamido group is an activating, ortho-, para-director, while the halogen atoms are deactivating, ortho-, para-directors. The interplay of these directing effects makes predicting the outcome of further substitutions complex, requiring careful control of reaction conditions.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. **4'-Chloro-2'-fluoroacetanilide** possesses specific hazards that must be managed.

Table 3: GHS Hazard Information

Hazard Code	Statement	Source(s)
H315	Causes skin irritation	[6][17]
H319	Causes serious eye irritation	[6][17]
H335	May cause respiratory irritation	[6][17]

Safe Handling Protocol

All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).[18][19]

- Personal Protective Equipment (PPE): Wear safety goggles or a face shield (EN 166), chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]
- Engineering Controls: Use a chemical fume hood to avoid inhalation of dust.[19][20]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][20]
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18][20]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

4'-Chloro-2'-fluoroacetanilide is a chemical intermediate with a well-defined profile of chemical and physical properties. Its value in the synthesis of pharmaceuticals and agrochemicals is underpinned by its specific substitution pattern, which allows for controlled chemical modifications. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

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Email: info@benchchem.com